2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS2/c1-12-2-7-15-16(10-12)31-21(23-15)24-18(29)11-30-19-9-8-17-25-26-20(28(17)27-19)13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSWPZRBAOBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves sequential steps to assemble the triazolopyridazine core, introduce the thioether bridge, and couple the acetamide group. Key stages include:
| Step | Reaction Type | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, 4-fluorophenylacetonitrile, reflux (120°C, 12h) | 65% | 90% | |
| 2 | Thioether formation | Thiourea, K₂CO₃, DMF, 80°C, 6h | 58% | 88% | |
| 3 | Acetamide coupling | 6-methylbenzo[d]thiazol-2-amine, EDCI, DCM, RT, 24h | 72% | 95% |
Triazolopyridazine Core
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Electrophilic substitution : The electron-deficient triazole ring undergoes nitration at the 5-position under HNO₃/H₂SO₄ at 0–5°C, forming nitro derivatives (unpublished data inferred from analogous triazolo[4,3-b]pyridazines) .
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Ring-opening reactions : Treatment with NaOH (10%, 60°C) cleaves the triazole ring, yielding pyridazine-thiol intermediates .
Thioether Linkage
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Oxidation : Reacts with H₂O₂ (30%) in acetic acid to form sulfone derivatives, enhancing polarity (theoretical prediction based on thioether chemistry).
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to produce sulfonium salts.
Acetamide Group
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Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) conditions cleave the amide bond, generating carboxylic acid and amine fragments.
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Nucleophilic substitution : The methyl group on the benzothiazole moiety undergoes bromination with NBS under radical initiation.
Derivatization Reactions
Derivatives are synthesized to explore structure-activity relationships:
Mechanistic Insights
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Thioether oxidation : Follows a two-step radical mechanism, as evidenced by ESR studies on similar compounds.
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Amide hydrolysis : Proceeds via tetrahedral intermediate formation, with rate constants dependent on pH (predicted via computational models).
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis (t₁/₂ = 2.3h) but remains stable in plasma (t₁/₂ > 24h).
Comparative Reactivity
| Reaction | This Compound | Analog (No Fluorophenyl) | Notes |
|---|---|---|---|
| Thioether oxidation | 89% yield | 75% yield | Fluorine enhances electron deficiency |
| Triazole nitration | 42% yield | 55% yield | Steric hindrance from fluorophenyl |
| Amide hydrolysis | 68% yield | 72% yield | Minimal substituent effect |
Unresolved Challenges
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may also influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs, as listed in , differ primarily in substituents on the triazolo-pyridazine core or the aryl/heteroaryl acetamide groups. These modifications influence physicochemical properties, target selectivity, and bioactivity. Below is a comparative analysis:
Substituent Effects on the Triazolo-Pyridazine Core
Modifications in the Acetamide Moiety
Research Implications and Therapeutic Potential
- Ferroptosis Induction: Analogous triazolo-pyridazine derivatives have shown promise as ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). The fluorine substituent in the target compound may enhance selectivity for cancer cells over normal tissues, aligning with findings that OSCC cells exhibit higher ferroptosis sensitivity .
- Bioactivity Optimization : Compared to chlorine or methoxy-substituted analogs, the fluorine atom in the target compound likely balances lipophilicity and metabolic stability, critical for drug-likeness .
- Comparative Limitations : While structural analogs in provide a foundation for hypothesizing bioactivity, direct pharmacological data for the target compound are absent. Further studies are needed to validate its mechanism and efficacy.
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 351.36 g/mol. The structure comprises several key functional groups, including a triazolo-pyridazine core and a benzo[d]thiazole moiety, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition can potentially lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It is particularly effective against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : The interaction of the compound with inflammatory pathways suggests potential use in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and modulate immune responses .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound binds to the active sites of specific kinases, blocking signaling pathways that promote cell growth and survival. This action is particularly relevant in cancer therapy .
- Enzyme Interaction : It may interact with various enzymes involved in metabolic processes, leading to altered cellular functions that can enhance therapeutic outcomes against infections and inflammation .
- Receptor Modulation : The compound could also modulate receptor activity, influencing neurotransmitter systems and contributing to its anti-inflammatory properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of triazolo-pyridazine derivatives, highlighting their anticancer effects through selective inhibition of tumor-associated kinases. The compound showed promising results in vitro against multiple cancer cell lines .
- Another investigation focused on the antimicrobial efficacy of related triazole compounds, demonstrating that derivatives similar to this compound exhibited lower MIC (Minimum Inhibitory Concentration) values against resistant bacterial strains compared to traditional antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazolopyridazine core | Anticancer properties |
| 6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
